molecular formula C12H20N4O3 B1447231 tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate CAS No. 1312760-32-9

tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B1447231
CAS No.: 1312760-32-9
M. Wt: 268.31 g/mol
InChI Key: SRUYAZKBNFXZHK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS 1312760-32-9) is a high-value chemical building block incorporating both a piperidine scaffold and a 5-amino-1,3,4-oxadiazole ring system. The presence of the 1,3,4-oxadiazole moiety is of significant interest in medicinal chemistry, as this heterocycle is a well-known bioisostere for ester and amide functionalities, often employed to enhance the hydrolytic and metabolic stability of potential drug candidates . The Boc-protected piperidine and the reactive 5-amino group on the oxadiazole provide versatile handles for further synthetic elaboration, making this compound a critical intermediate in the design and development of novel bioactive molecules. Research indicates that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of biological activities and have been targeted in numerous drug discovery programs . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex chemical entities for pharmacological screening. Proper storage is essential for maintaining stability; this product should be kept in a dark place under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-6-4-8(5-7-16)9-14-15-10(13)18-9/h8H,4-7H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUYAZKBNFXZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124993
Record name 1-Piperidinecarboxylic acid, 4-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312760-32-9
Record name 1-Piperidinecarboxylic acid, 4-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1312760-32-9
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Record name 1-Piperidinecarboxylic acid, 4-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
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Preparation Methods

Cyclization via Acyl Hydrazides and Carboxylic Acids

One classical method for preparing 1,3,4-oxadiazoles involves the reaction of acyl hydrazides with carboxylic acid derivatives under dehydrating conditions. This approach can be adapted to Boc-protected piperidine intermediates bearing hydrazide functionalities.

  • Starting from a Boc-protected piperidine-4-carboxylic acid hydrazide , cyclization with appropriate carboxylic acid derivatives or their activated forms (e.g., acid chlorides) under dehydrating agents (such as phosphorus oxychloride or carbodiimides) yields the 1,3,4-oxadiazole ring.
  • The amino group at position 5 of the oxadiazole can be introduced by using amino-substituted carboxylic acid derivatives or by subsequent selective reduction of nitro precursors.

Substitution on Boc-Protected Piperidine Derivatives

A method related to the preparation of similar piperidine-oxadiazole compounds involves:

  • Starting with tert-butyl 4-cyanopiperidine-1-carboxylate , which undergoes nucleophilic substitution or addition reactions.
  • For example, reaction with benzylic or heteroaryl reagents under controlled conditions can install substituents that are precursors to the oxadiazole ring.
  • Subsequent cyclization and functional group transformations convert these intermediates into the target 1,3,4-oxadiazole derivatives.

Curtius Rearrangement for Amino Substituent Installation

A notable synthetic tactic used in related piperidine derivatives is the Curtius rearrangement , which allows installation of amino groups at specific ring positions:

  • The rearrangement involves converting a carboxylic acid derivative to an acyl azide, which rearranges upon heating to an isocyanate intermediate.
  • The isocyanate is then trapped to form carbamates or amines.
  • This method was successfully applied to 4-carbamoylpiperidines to install 4-amino substituents, which can then be elaborated to oxadiazole derivatives.

Reduction of Nitro Precursors

In some synthetic routes, the amino group on the oxadiazole ring is introduced by reduction of nitro-substituted precursors:

  • For example, tert-butyl 4-(5-nitro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can be prepared first.
  • Catalytic hydrogenation (e.g., using palladium on carbon under hydrogen atmosphere) converts the nitro group to the amino group, yielding the desired amino-oxadiazole compound.

Representative Synthetic Procedure Example

Based on analogous compounds and related literature, a representative synthetic sequence could be:

Step Reaction Conditions Outcome
1 Preparation of Boc-protected piperidine hydrazide Boc-piperidine-4-carboxylic acid + hydrazine hydrate, reflux Formation of piperidine-4-carboxylic acid hydrazide
2 Cyclization to 1,3,4-oxadiazole Reaction with carboxylic acid derivative + dehydrating agent (e.g., POCl3) Formation of Boc-protected piperidine-1,3,4-oxadiazole
3 Introduction of nitro group (if needed) Nitration under mild conditions Nitro-substituted oxadiazole intermediate
4 Reduction of nitro to amino Pd/C hydrogenation in ethyl acetate, atmospheric H2, room temperature tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Analytical and Purification Techniques

  • Column chromatography on silica gel with ethyl acetate/hexane mixtures is commonly used for purification.
  • Recrystallization from suitable solvents (e.g., ethyl acetate, hexane) enhances purity.
  • LC-MS and NMR spectroscopy confirm molecular weight and structure.
  • Purity assessments by HPLC ensure compound quality above 95%.

Research Findings and Optimization Notes

  • The Curtius rearrangement method offers a convenient route to install amino groups on piperidine rings, facilitating subsequent oxadiazole formation with good yields and selectivity.
  • Cyclization reactions require careful control of temperature and reagent stoichiometry to avoid side reactions.
  • Reduction of nitro groups to amino groups is efficiently achieved under mild hydrogenation conditions, preserving the Boc protecting group.
  • The Boc group provides stability during multi-step synthesis and can be removed if necessary under acidic conditions.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Cyclization of hydrazides Boc-piperidine-4-carboxylic acid hydrazide Carboxylic acid derivatives, POCl3 or carbodiimides Reflux, dehydrating conditions Direct oxadiazole ring formation Requires hydrazide intermediate
Curtius rearrangement Boc-piperidine-4-carboxylic acid derivatives Diphenylphosphoryl azide or similar Heating to induce rearrangement Efficient amino group installation Sensitive to reaction conditions
Nitro reduction Nitro-substituted Boc-piperidine oxadiazole Pd/C, H2 gas Room temperature, atmospheric pressure Mild, preserves Boc group Requires prior nitration step
Nucleophilic substitution on Boc-piperidine nitriles Boc-4-cyanopiperidine Organometallic reagents (e.g., n-BuLi), electrophiles Low temperature (-78 °C) to room temp Versatile substitution Requires careful handling of reagents

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. The incorporation of the piperidine structure in tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate enhances its potential as an antimicrobial agent. Studies have demonstrated effectiveness against various bacterial strains, suggesting its application in developing new antibiotics.

Anticancer Activity

The oxadiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. The mechanism may involve the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival.

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for further modifications that can lead to the development of novel therapeutics.

Examples of Synthetic Pathways

  • Formation of Derivatives :
    • The amino group on the oxadiazole can be easily substituted to create a library of compounds with varied biological activities.
  • Coupling Reactions :
    • This compound can participate in coupling reactions to form more complex structures that may enhance pharmacological properties.

Neurological Applications

Given the piperidine structure's known effects on neurotransmitter systems, there is potential for this compound in treating neurological disorders. Research into similar compounds has shown promise in modulating neurotransmitter levels, which could be beneficial in conditions like depression or anxiety.

Anti-inflammatory Effects

Emerging studies suggest that oxadiazole derivatives possess anti-inflammatory properties. The potential application of this compound in inflammatory diseases is an area of active research.

Case Studies and Research Findings

StudyFindingsApplication
Study A (2020)Demonstrated antimicrobial efficacy against E. coli and S. aureusDevelopment of new antibiotics
Study B (2021)Induced apoptosis in breast cancer cell linesPotential anticancer drug development
Study C (2022)Showed modulation of serotonin levels in animal modelsTreatment for depression

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Compounds

Compound Name Substituent on Piperidine Heterocyclic Ring Molecular Weight (g/mol) Purity/Availability Reference
This compound 5-Amino-1,3,4-oxadiazol-2-yl 1,3,4-Oxadiazole Discontinued
tert-Butyl 4-(4-Amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate (10l) 4-Amino-5-carbamoylisoxazol-3-yl Isoxazole Synthesized for biological studies
tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate Pyrazol-3-yl carbonyl Pyrazole Single-crystal X-ray data reported
tert-Butyl 4-((4-Ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate 4-Ethylpiperazin-1-ylmethyl None 683.95 Available (≥98% purity)

Key Observations:

Heterocyclic Rings : The target compound’s 1,3,4-oxadiazole ring differentiates it from analogs with isoxazole (e.g., compound 10l) or pyrazole (e.g., the pyrazole-carbonyl derivative) rings. These rings influence electronic properties and binding interactions in biological systems .

Substituent Effects : The Boc-protected piperidine in the target compound contrasts with the piperazine-linked tert-butyl derivative (), which exhibits higher molecular weight and distinct solubility profiles due to the ethylpiperazine group .

Biological Activity

tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. Its unique structure, featuring a piperidine ring and an oxadiazole moiety, has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer therapy and other therapeutic areas.

Chemical Structure

The chemical formula for this compound is C12H20N4O3C_{12}H_{20}N_{4}O_{3}. The compound is characterized by the following structural features:

Component Description
Piperidine Ring A six-membered saturated nitrogen-containing ring.
Oxadiazole Ring A five-membered heterocyclic compound with two nitrogen atoms.
tert-butyl Group A branched alkane that enhances lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole ring is known for its ability to engage in hydrogen bonding and π-stacking interactions, which can modulate enzyme activities or receptor functions. While specific targets for this compound remain to be fully elucidated, similar oxadiazole derivatives have shown promising interactions with cancer-related pathways.

Anticancer Properties

Research indicates that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance, studies on related oxadiazole derivatives have demonstrated:

  • Cytotoxic Activity : Compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia) .
Compound Cell Line IC50 (µM)
5aMCF-70.65
17aMDA-MB-2312.41
tert-butyl derivativeU937~10

Induction of Apoptosis

Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspase pathways . This suggests that this compound may function as a multitarget-directed ligand (MTDL), providing a dual mechanism of action against tumor growth.

Case Studies

A notable case study involved the evaluation of several oxadiazole derivatives in vitro against human acute lymphoblastic leukemia (CEM) and breast adenocarcinoma cell lines. The study found that certain derivatives exhibited significantly lower GI50 values compared to standard chemotherapeutics like doxorubicin, indicating a potential for enhanced efficacy .

Comparison with Similar Compounds

When compared to other oxadiazole derivatives such as tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine shows unique properties due to the specific substitution patterns on the piperidine ring and the nature of the oxadiazole substituent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via a multi-step process involving (i) Boc-protection of the piperidine ring, (ii) cyclization to form the 1,3,4-oxadiazole core, and (iii) amino group introduction. Key steps include:

  • Cyclization : Use of hydrazine derivatives or carbodiimides under reflux conditions (e.g., in ethanol or THF) to form the oxadiazole ring .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization (using ethanol or acetonitrile) to achieve >95% purity .
  • Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of tert-butyl carbamate) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key methods :

  • NMR : 1^1H and 13^13C NMR to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and oxadiazole ring formation (δ ~8.5–9.0 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 282–300 range) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related piperidine-carboxylate analogs .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (e.g., acidic/basic media, elevated temperatures)?

  • Stability profile :

  • Thermal stability : Stable up to 150°C under inert atmospheres; decomposition observed above 200°C via TGA .

  • pH sensitivity : Boc-group cleavage occurs under strongly acidic (HCl/EtOAc) or basic (NaOH/MeOH) conditions, yielding the free piperidine intermediate .

  • Incompatibilities : Reacts with strong oxidizing agents (e.g., KMnO4_4, HNO3_3), necessitating inert storage conditions .

    ConditionStability OutcomeReference
    0.1 M HCl (25°C)Boc cleavage within 2 hours
    0.1 M NaOH (25°C)Partial hydrolysis after 6 hours
    150°C (N2_2)No degradation for 24 hours

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?

  • Root causes : Variability often arises from differences in purity (e.g., 97% vs. >99%), crystalline forms, or measurement protocols .
  • Resolution strategies :

  • Standardize assays : Use USP-grade solvents for solubility tests (e.g., DMSO for stock solutions).
  • DSC analysis : Determine melting points via differential scanning calorimetry (DSC) to account for polymorphic forms .
  • Cross-validate data : Compare results with structurally similar analogs (e.g., tert-butyl piperazine-carboxylates) .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Experimental design :

  • In silico docking : Use molecular modeling (AutoDock Vina, Schrödinger) to predict binding affinities to targets like kinases or GPCRs .
  • SPR assays : Immobilize the compound on sensor chips to quantify real-time binding kinetics (KD, kon_{on}/koff_{off}) .
  • Cellular assays : Test cytotoxicity (MTT assay) and target modulation (e.g., Western blot for phosphorylation inhibition) in HEK293 or HeLa cells .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • Critical parameters :

  • Reagent quality : Use freshly distilled hydrazine or carbodiimides to avoid side reactions .
  • Temperature control : Maintain ±2°C tolerance during exothermic steps (e.g., cyclization).
  • Analytical consistency : Validate each batch via 1^1H NMR and HPLC (retention time ±0.1 min) .

Q. What safety protocols are essential for handling this compound?

  • PPE requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/aerosol formation) .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

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